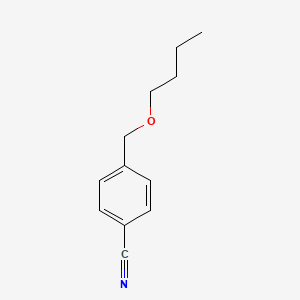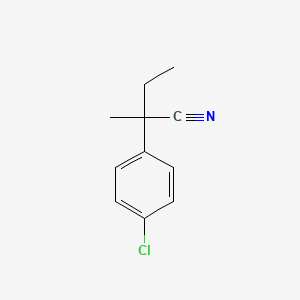![molecular formula C14H14N2O2 B8485068 ethyl 4-[(pyridin-4-yl)amino]benzoate](/img/structure/B8485068.png)
ethyl 4-[(pyridin-4-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-[(pyridin-4-yl)amino]benzoate is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(pyridin-4-yl)amino]benzoate typically involves the coupling of 4-aminobenzoic acid with 4-bromopyridine under basic conditions, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
ethyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the pyridine ring.
4-(Pyridin-4-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of an ester.
Ethyl 4-[(pyridin-3-yl)amino]benzoate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
ethyl 4-[(pyridin-4-yl)amino]benzoate is unique due to the presence of both the pyridine ring and the ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 4-(pyridin-4-ylamino)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16) |
Clave InChI |
MIFDPCVKCHWZAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol](/img/structure/B8484990.png)

![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)





![3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B8485056.png)

![3-[[(4-Nitrophenyl)sulfonyl]amino]benzamide](/img/structure/B8485074.png)


